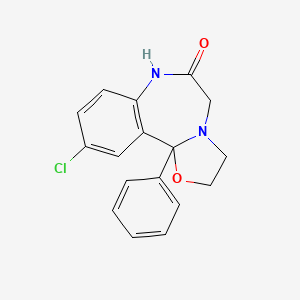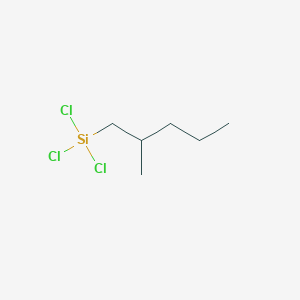
Trichloro(2-methylpentyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro(2-methylpentyl)silane is an organosilicon compound with the chemical formula C6H13Cl3Si. It is a colorless liquid that is primarily used as an intermediate in the production of various silicon-based materials. This compound is known for its reactivity, particularly in the formation of siloxane polymers and other silicon-containing compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trichloro(2-methylpentyl)silane can be synthesized through the direct chlorination of 2-methylpentylsilane. The reaction typically involves the use of chlorine gas in the presence of a catalyst, such as aluminum chloride, at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective formation of the trichlorosilane derivative.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions. The process may also include purification steps such as distillation to remove any impurities and ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trichloro(2-methylpentyl)silane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form alkoxysilanes and hydrochloric acid.
Reduction: Can be reduced by alkali metals to form crosslinked silicon-containing materials.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst.
Reduction: Alkali metals such as sodium or potassium, usually under an inert atmosphere.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Alcoholysis: Alkoxysilanes and hydrochloric acid.
Reduction: Crosslinked silicon-containing materials and alkali metal chlorides.
Aplicaciones Científicas De Investigación
Trichloro(2-methylpentyl)silane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems and biomedical materials.
Industry: Utilized in the production of silicone resins, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of trichloro(2-methylpentyl)silane involves its reactivity with nucleophiles, such as water or alcohols, leading to the formation of silanols or alkoxysilanes. The silicon-carbon bond in the compound is highly reactive, allowing for various chemical transformations. The molecular targets and pathways involved in these reactions are primarily related to the formation and breaking of silicon-oxygen and silicon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
Trichlorosilane (HSiCl3): A precursor to ultrapure silicon in the semiconductor industry.
Methyltrichlorosilane (CH3SiCl3): Used in the production of crosslinked siloxane polymers.
Octadecyltrichlorosilane (C18H37SiCl3): Employed in the formation of self-assembled monolayers on surfaces.
Uniqueness
Trichloro(2-methylpentyl)silane is unique due to its specific alkyl group, which imparts distinct reactivity and properties compared to other trichlorosilanes. Its branched structure can influence the steric and electronic effects in chemical reactions, making it valuable for specialized applications in materials science and surface chemistry.
Propiedades
Número CAS |
18151-51-4 |
|---|---|
Fórmula molecular |
C6H13Cl3Si |
Peso molecular |
219.6 g/mol |
Nombre IUPAC |
trichloro(2-methylpentyl)silane |
InChI |
InChI=1S/C6H13Cl3Si/c1-3-4-6(2)5-10(7,8)9/h6H,3-5H2,1-2H3 |
Clave InChI |
MDBOCLROFVYFHU-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


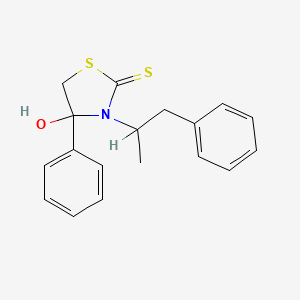
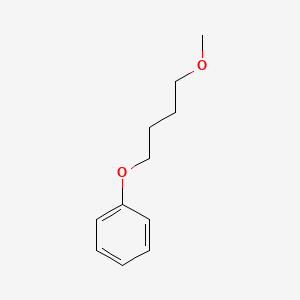
![1-Phenylbicyclo[1.1.0]butane](/img/structure/B14705402.png)
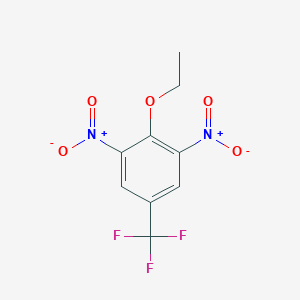
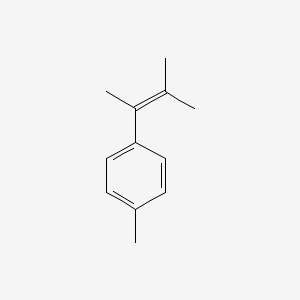

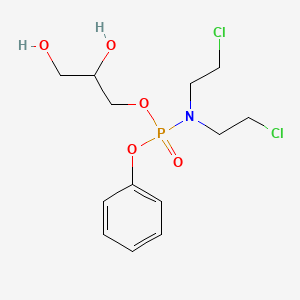
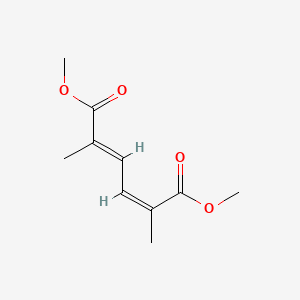
![[17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14705429.png)
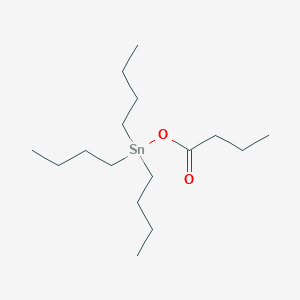
![[(1S,2R,7S,10R,11S,14S)-16-acetyloxy-10,14-dimethyl-19,21-dioxo-20-oxahexacyclo[12.10.0.02,11.05,10.015,23.018,22]tetracosa-4,15-dien-7-yl] acetate](/img/structure/B14705440.png)
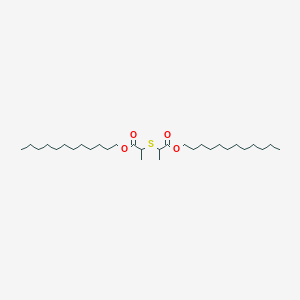
![[2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid](/img/structure/B14705454.png)
